molecular formula C18H26N2O4 B5488762 (3R*,4R*)-1'-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)-1,4'-bipiperidin-3-ol

(3R*,4R*)-1'-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)-1,4'-bipiperidin-3-ol

Cat. No. B5488762
M. Wt: 334.4 g/mol
InChI Key: XEDDUVYHEDRWLZ-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-1'-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)-1,4'-bipiperidin-3-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDB or benzodioxolylbutanediol.

Mechanism of Action

BDB acts as a serotonin and dopamine releaser, meaning it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of these neurotransmitters in the brain by inhibiting their breakdown. This combination of effects leads to increased levels of serotonin and dopamine in the brain, which can result in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
BDB has been shown to increase heart rate and blood pressure, as well as body temperature. It also causes the release of oxytocin, a hormone associated with social bonding and trust. BDB has been found to have a lower potential for neurotoxicity compared to MDMA, which makes it a potentially safer alternative for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using BDB in lab experiments is its similar mechanism of action to MDMA, which allows for comparison studies. BDB has also been found to have a lower potential for neurotoxicity compared to MDMA, which makes it a potentially safer alternative for lab experiments. However, there are limitations to using BDB in lab experiments, including its limited availability and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on BDB. One area of interest is its potential therapeutic applications in the treatment of addiction and depression. Further studies are needed to determine the optimal dosage and administration methods for these applications. Another area of interest is the development of new analogs of BDB with improved therapeutic properties and reduced side effects. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of BDB.

Synthesis Methods

The synthesis of BDB involves the reaction of piperonal with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanone. The final step involves the reaction of the propanone with hydroxylamine to form BDB.

Scientific Research Applications

BDB has been studied for its potential therapeutic applications in the treatment of addiction and depression. It has been shown to have a similar mechanism of action to MDMA (3,4-methylenedioxymethamphetamine), a drug commonly known as ecstasy. BDB has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria and increased sociability.

properties

IUPAC Name

(3R,4R)-1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-4-(hydroxymethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-11-13-3-6-20(10-16(13)22)14-4-7-19(8-5-14)15-1-2-17-18(9-15)24-12-23-17/h1-2,9,13-14,16,21-22H,3-8,10-12H2/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDUVYHEDRWLZ-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C(C2)O)CO)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C2CCN(CC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.